N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-(6-bromo-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-12(2,3)10(19)17-11-15-8-7(9(18)16-11)4-6(13)5-14-8/h4-5H,1-3H3,(H2,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHXANUFSSMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of pivaloyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-formyl-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
- N-(6-chloro-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
- N-(6-methyl-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
Uniqueness
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where bromine’s electronic and steric effects are advantageous.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide, and what are their critical intermediates?
The compound is synthesized via a multi-step pathway starting from 2,6-diaminopyrimidin-4(3H)-one. A key intermediate is N-(6-bromo-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)pivalamide, which undergoes bromination and subsequent functionalization. This intermediate is pivotal for introducing the bromo substituent at position 6 and the pivalamide group at position 2 . Alternative routes may involve Wittig olefination or cross-coupling reactions to modify the pyridopyrimidine core .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : To confirm the presence of the bromo group (δ ~7.5–8.5 ppm for aromatic protons) and the tert-butyl moiety (δ ~1.2–1.4 ppm for CH3 groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H14BrN3O2: ~343.03 g/mol).
- HPLC : Assesses purity (>95% recommended for biological assays). Structural analogs in the literature (e.g., 6-formyl-5-deazapterin derivatives) suggest similar characterization workflows .
Q. What is the established role of this compound in antifolate drug development?
The compound serves as a critical intermediate in synthesizing (6S,6R)-Lometrexol, a potent antifolate agent targeting folate metabolism. Its bromo group facilitates regioselective modifications, while the pivalamide moiety enhances metabolic stability during downstream derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Control : Maintain ≤0°C during bromination to minimize side reactions (e.g., over-bromination).
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Sonogashira reactions, while Wittig olefination offers an alternative for alkynyl group introduction .
- Solvent Selection : Use anhydrous DMF or THF to enhance solubility of intermediates.
Q. What stability challenges arise during storage or handling, and how can they be mitigated?
- Hydrolysis Risk : The hydroxypyrido[2,3-d]pyrimidine core is sensitive to moisture. Store under inert gas (N2/Ar) at –20°C in desiccated conditions.
- Light Sensitivity : Protect from UV exposure to prevent bromo group degradation. Stability data for related compounds (e.g., 6-bromo-2,3-dichloropyridine) indicate analogous precautions .
Q. How does the bromo substituent influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The electron-withdrawing bromo group at position 6 activates the pyridopyrimidine ring for SNAr, enabling regioselective displacement with nucleophiles (e.g., amines, thiols). Computational studies on similar systems suggest that steric hindrance from the pivalamide group directs substitution to position 4 or 6 .
Q. What strategies are effective for synthesizing analogs with modified substituents (e.g., replacing bromo with other halogens or functional groups)?
- Halogen Exchange : Use CuI/KI in DMF to replace bromo with iodine.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl/heteroaryl groups. Structural analogs (e.g., 6-chloro-5-iodopyridin-2-yl pivalamide) demonstrate the feasibility of these approaches .
Contradictions and Data Gaps
- Synthetic Yield Variability : reports "good yield" for Lometrexol synthesis but lacks quantitative data. Researchers should replicate protocols with rigorous yield tracking.
- Biological Activity Data : While the compound’s role as an intermediate is clear, direct biological data (e.g., enzyme inhibition) are absent in the provided evidence. Further profiling is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
